molecular formula C14H13N3O2 B13710500 3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one

3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one

Cat. No.: B13710500
M. Wt: 255.27 g/mol
InChI Key: RJVXBLIULYXXLX-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenyl)amino]-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a pyrrolo[2,3-b]pyridine core fused with a pyrrolidinone ring and a methoxyphenylamino substituent. These structural elements contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one typically involves multi-step organic reactionsThe reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, process optimization may involve the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxyphenyl)amino]-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or the pyrrolo[2,3-b]pyridine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

3-[(4-Methoxyphenyl)amino]-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . Additionally, it can modulate the activity of transcription factors and other regulatory proteins, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one apart is its unique combination of a pyrrolo[2,3-b]pyridine core with a methoxyphenylamino substituent. This structural feature contributes to its distinct biological activities and potential therapeutic applications, making it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

3-(4-methoxyanilino)-1,3-dihydropyrrolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C14H13N3O2/c1-19-10-6-4-9(5-7-10)16-12-11-3-2-8-15-13(11)17-14(12)18/h2-8,12,16H,1H3,(H,15,17,18)

InChI Key

RJVXBLIULYXXLX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2C3=C(NC2=O)N=CC=C3

Origin of Product

United States

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